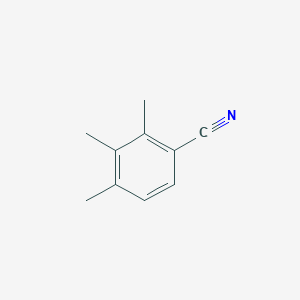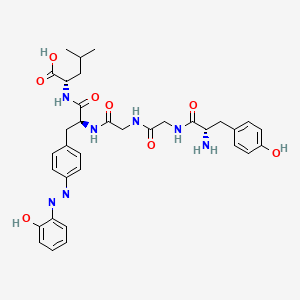
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,5-xylyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,5-xylyl)- is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs. This specific compound features a piperazine ring substituted with a 3-amino-4-pyridyl group and a 2,5-xylyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate substituted reagents. For this compound, a possible synthetic route could involve:
Starting Materials: Piperazine, 3-amino-4-pyridine, and 2,5-dimethylbenzyl chloride.
Reaction Steps:
Reaction Conditions: These reactions typically require solvents like ethanol or acetonitrile and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,5-xylyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The pyridyl ring can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Reduced pyridyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with biological molecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in treating parasitic infections and neurological disorders.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. For example, some piperazine compounds act as agonists or antagonists at serotonin receptors, influencing neurological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound, widely used as an anthelmintic.
1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.
1-(2,3-dichlorophenyl)piperazine: Studied for its potential antidepressant effects.
Uniqueness
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,5-xylyl)- is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other piperazine derivatives.
Propiedades
| 78069-87-1 | |
Fórmula molecular |
C17H22N4 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C17H22N4/c1-13-3-4-14(2)17(11-13)21-9-7-20(8-10-21)16-5-6-19-12-15(16)18/h3-6,11-12H,7-10,18H2,1-2H3 |
Clave InChI |
YJLBBOCNMHAPTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)



phosphanium](/img/structure/B14439174.png)
![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)
